molecular formula C24H34FO9P B13849266 Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester

Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester

Cat. No.: B13849266
M. Wt: 516.5 g/mol
InChI Key: UYWAJVJGHFDMQZ-RSUSIVLASA-N
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Preparation Methods

Chemical Reactions Analysis

Dexamethasone 21-[O’-(2-Hydroxyethyl)]phosphate Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reducing agents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dexamethasone 21-[O’-(2-Hydroxyethyl)]phosphate Ester has a wide range of scientific research applications:

    Chemistry: It is used as a biochemical reagent in various chemical analyses and reactions.

    Biology: The compound is employed in studies related to cellular processes, particularly those involving inflammation and immune response.

    Medicine: Research involving this compound often focuses on its potential therapeutic effects, especially in treating inflammatory conditions.

    Industry: It is used in the development of pharmaceuticals and other biochemical products.

Mechanism of Action

The mechanism of action of Dexamethasone 21-[O’-(2-Hydroxyethyl)]phosphate Ester involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins. The molecular targets and pathways involved include the NF-κB pathway and the MAPK signaling cascade.

Comparison with Similar Compounds

Dexamethasone 21-[O’-(2-Hydroxyethyl)]phosphate Ester can be compared with other glucocorticoid derivatives, such as:

Properties

Molecular Formula

C24H34FO9P

Molecular Weight

516.5 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-hydroxyethyl hydrogen phosphate

InChI

InChI=1S/C24H34FO9P/c1-14-10-18-17-5-4-15-11-16(27)6-7-21(15,2)23(17,25)19(28)12-22(18,3)24(14,30)20(29)13-34-35(31,32)33-9-8-26/h6-7,11,14,17-19,26,28,30H,4-5,8-10,12-13H2,1-3H3,(H,31,32)/t14-,17+,18+,19+,21+,22+,23+,24+/m1/s1

InChI Key

UYWAJVJGHFDMQZ-RSUSIVLASA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)OCCO)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)OCCO)O)C)O)F)C

Origin of Product

United States

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